1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
Descripción
This compound, identified as Carvedilol EP Impurity-D (Molecular Weight: 645.76 g/mol), is a bis-carbazole derivative structurally related to the β-blocker drug carvedilol (MW: 406.47 g/mol) . Its structure features two carbazole moieties linked via a propan-2-ol backbone, with a methoxyphenoxy ethylamino substituent. The compound arises as a byproduct during carvedilol synthesis, particularly during epoxide ring-opening reactions involving 4-(oxiranylmethoxy)-9H-carbazole and amines . Its synthesis is often accompanied by challenges in avoiding dimerization or branching, leading to reduced industrial yield .
Propiedades
IUPAC Name |
1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVSUHNTUBUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-16-6 | |
| Record name | 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
Carvedilol Impurity D, also known as “752E927E0O” or “Carvedilol EP Impurity D”, primarily targets beta-adrenergic receptors . The compound is a non-selective beta-adrenergic antagonist, which means it blocks both beta-1 and beta-2 adrenergic receptors. These receptors play a crucial role in the regulation of heart function and blood pressure.
Mode of Action
Carvedilol Impurity D inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors. Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, it also exhibits calcium channel blocking activity.
Pharmacokinetics
Carvedilol Impurity D, like Carvedilol, belongs to the Biopharmaceutical Classification System (BCS) class II drugs, indicating it has low solubility and poor bioavailability. The compound is primarily metabolized in the liver, with less than 2% of the dose excreted renally as unchanged drug
Result of Action
The molecular and cellular effects of Carvedilol Impurity D’s action primarily involve the reduction of heart rate and blood pressure. By blocking beta-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline on the heart and blood vessels, leading to a decrease in heart rate and blood pressure. This can help manage conditions like hypertension and heart failure.
Action Environment
The action, efficacy, and stability of Carvedilol Impurity D can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH of the environment. Additionally, factors like temperature and humidity could potentially affect the stability of the compound. .
Análisis Bioquímico
Biochemical Properties
Carvedilol Impurity D interacts with various enzymes and proteins in biochemical reactions. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6. These interactions are followed by Phase II conjugating reactions.
Cellular Effects
Carvedilol Impurity D has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Carvedilol Impurity D involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of Carvedilol Impurity D change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Carvedilol Impurity D vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Carvedilol Impurity D is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.
Actividad Biológica
The compound 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol, commonly known as Carvedilol, is a non-selective β-adrenergic blocking agent with vasodilatory properties. It has been extensively studied for its pharmacological effects, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure.
Carvedilol is characterized by its complex molecular structure, which includes two carbazole moieties and a methoxyphenoxyethylamine side chain. The compound has a molecular weight of approximately 645.7 g/mol and is known to exist in both racemic and stereoisomeric forms. Its structural formula can be represented as follows:
Carvedilol functions primarily as a beta-blocker, inhibiting β1 and β2 adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Additionally, it exhibits alpha-1 adrenergic receptor antagonism, resulting in vasodilation and reduced peripheral resistance. This dual action contributes to its effectiveness in managing heart failure and hypertension.
Antioxidant Properties
Carvedilol has demonstrated significant antioxidant activity, surpassing that of other common beta-blockers. This property is particularly beneficial in preventing oxidative stress-related damage in cardiac tissues, making it advantageous for patients with heart conditions .
Cardiovascular Effects
Clinical studies have shown that Carvedilol effectively reduces blood pressure and improves left ventricular function in patients with heart failure. Its vasodilatory effects help alleviate symptoms associated with chronic heart conditions .
Neuroprotective Effects
Research indicates that Carvedilol may possess neuroprotective properties, potentially benefiting patients with neurodegenerative diseases. It has been studied for its effects on P-glycoprotein, a multidrug transporter implicated in the blood-brain barrier's permeability .
Case Studies
Pharmacokinetics
Carvedilol exhibits variable pharmacokinetics influenced by factors such as age, body weight, and liver function. It undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 25% after oral administration. The elimination half-life ranges from 5 to 8 hours.
Aplicaciones Científicas De Investigación
Basic Information
- IUPAC Name : 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
- CAS Number : 1391052-16-6
- Molecular Formula : C39H39N3O6
- Molecular Weight : 645.74 g/mol
- SMILES Notation : COc1ccccc1OCCNCC(O)COc2cccc3c2c4ccccc4n3CC(O)COc5cccc6[nH]c7ccccc7c56
These properties indicate a complex structure that can interact with various biological systems, making it a candidate for further investigation in therapeutic applications.
Cardiovascular Medicine
Carvedilol is primarily known as a non-selective beta-blocker with alpha-blocking activity, widely used in the treatment of hypertension and heart failure. The compound's structural analogs, including 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3...propan-2-ol), have been studied for their potential to enhance the efficacy of existing treatments while minimizing side effects.
Synthesis and Purification Studies
Recent studies have focused on improving the synthesis of Carvedilol and its impurities. For instance, methods involving eco-friendly solvents and reduced reaction times have been developed to enhance yield and purity. The synthesis typically involves the reaction of carbazole derivatives with various amines in controlled environments to minimize impurities .
Drug Formulation Development
The compound has been investigated as an impurity standard in drug formulations, particularly for quality control in pharmaceutical manufacturing. Its presence can affect the pharmacokinetics and pharmacodynamics of the primary drug, necessitating rigorous analysis during formulation development .
Tumor Imaging Agent
Emerging research indicates that derivatives of this compound may serve as tumor-imaging agents due to their ability to bind selectively to certain cancer cells. This application is particularly relevant for imaging in breast, lung, thyroid, and brain cancers .
Case Study 1: Synthesis Optimization
A study published in a patent document outlines an improved process for synthesizing Carvedilol using less toxic reagents and simpler methodologies. The process involves reacting 4-hydroxycarbazole with epichlorohydrin in the presence of eco-friendly solvents. This method not only enhances yield but also reduces environmental impact .
Case Study 2: Pharmacological Efficacy
Research has demonstrated that compounds structurally similar to Carvedilol exhibit enhanced binding affinity to beta receptors compared to traditional beta-blockers. This has implications for developing more effective medications that provide better patient outcomes with fewer side effects .
Comparación Con Compuestos Similares
Research Findings and Implications
- Synthetic Challenges : Impurity-D’s formation underscores the need for optimized reaction conditions (e.g., controlled stoichiometry, catalyst use) to minimize byproducts .
- Regulatory Considerations : Impurity-D is monitored as a degradation product in carvedilol formulations, with thresholds set by pharmacopeias to ensure drug safety .
Métodos De Preparación
Reaction Mechanism
The epoxy group in EPC reacts with the primary amine in MPEA, forming a secondary amine linkage. Under excess EPC or prolonged reaction times, a second equivalent of EPC attacks the secondary amine, yielding the bis-carbazole impurity.
Reaction Scheme :
Critical Parameters
-
Solvent : Hydrophilic solvents (e.g., ethanol, water) increase bis-impurity formation by stabilizing intermediates. In contrast, dimethyl sulfoxide (DMSO) suppresses it to 5–7%.
-
Temperature : Elevated temperatures (70–100°C) accelerate side reactions.
-
Stoichiometry : MPEA-to-EPC ratios below 1.5:1 favor impurity generation.
Table 1: Impact of Solvent on Bis-Impurity Yield
Acid or Base-Mediated Epoxide Ring Opening
Controlled hydrolysis or aminolysis of EPC under acidic/basic conditions generates intermediates that dimerize into Carvedilol Impurity D.
Acid-Catalyzed Pathway
Hydrochloric acid in methanol cleaves the epoxy ring of EPC, forming a chlorohydrin intermediate. Subsequent reaction with MPEA yields the impurity:
Base-Promoted Pathway
Sodium hydroxide in aqueous media opens the epoxy ring, forming a diol intermediate. Condensation with MPEA under heating produces the bis-adduct.
Optimized Conditions :
Purification and Isolation Techniques
Carvedilol Impurity D is isolated from crude carvedilol via selective precipitation and chromatographic methods.
Acid-Base Extraction
Chromatographic Separation
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves the impurity (Rf = 0.45).
-
HPLC : C18 column, acetonitrile/water (65:35), flow rate 1.0 mL/min, retention time = 14.2 min.
Table 2: Purity Analysis of Isolated Impurity D
Analytical Characterization
Spectroscopic Data
Thermodynamic Properties
Industrial-Scale Considerations
While Carvedilol Impurity D is typically undesired, its preparation for analytical standards requires:
Q & A
Conflicting solvent recommendations for Formula IX alkylation (toluene vs. DMF).
- Resolution : Toluene is preferred for small-scale reactions to simplify isolation, while DMF improves kinetics in large-scale setups but complicates purification .
Tables for Key Data
Q. Table 1: Synthesis Conditions for Carvedilol Intermediates
| Intermediate | Reaction Step | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4-(2,3-Epoxypropoxy)carbazole | Epichlorohydrin alkylation | DMF | None | 75–85 |
| Benzyl Carvedilol | Formula IX + X alkylation | Water | K₂CO₃ + KI | 83.1 |
Q. Table 2: Analytical Signatures for Carvedilol Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Carvedilol | 6.8–7.4 (aromatic), 3.7 (OCH₃) | 156.2 (C-O), 55.1 (CH₂) | 406.5 |
| Compound 15 | 7.2–8.1 (pyridyl H) | 149.8 (C=N) | 423.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
